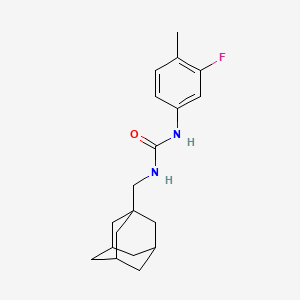
N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea
Vue d'ensemble
Description
N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as EFCUM, is a chemical compound used in scientific research for its potential therapeutic properties. EFCUM belongs to the class of urea-based compounds and is synthesized using specific chemical reactions.
Mécanisme D'action
The exact mechanism of action of N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea is not fully understood. However, it is believed to act on multiple targets in the body, including the endocannabinoid system, the TRPV1 receptor, and the PPARγ receptor. N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to modulate the expression of various genes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has also been shown to reduce tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea in lab experiments is its potential therapeutic properties. N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development. Additionally, N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
One limitation of using N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has a relatively short half-life, which can make it challenging to study its long-term effects in vivo.
Orientations Futures
There are several future directions for N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea research. One direction is to further explore its potential therapeutic properties in various disease models. Additionally, researchers can investigate the optimal dosing and administration of N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea for maximum therapeutic benefit. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea in humans to determine its safety and efficacy as a potential drug candidate. Finally, researchers can investigate the potential use of N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea as a diagnostic tool in cancer imaging.
Applications De Recherche Scientifique
N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been studied for its potential use as a diagnostic tool in cancer imaging.
Propriétés
IUPAC Name |
1-(4-ethylcyclohexyl)-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-3-12-5-8-13(9-6-12)18-16(20)19-14-7-4-11(2)15(17)10-14/h4,7,10,12-13H,3,5-6,8-9H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDWHCZRYUIPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284197.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284206.png)

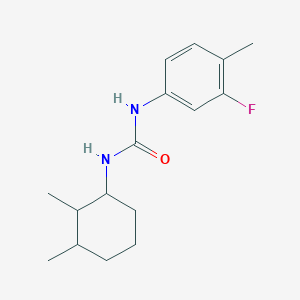
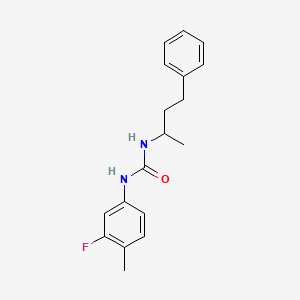
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4284232.png)
![N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide](/img/structure/B4284239.png)
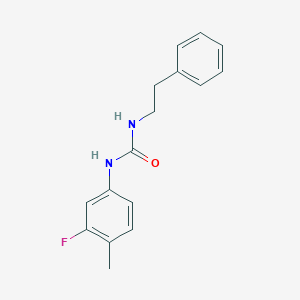

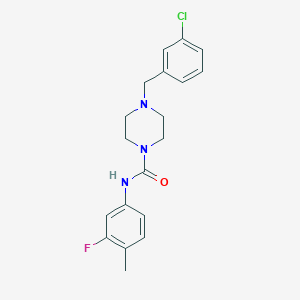
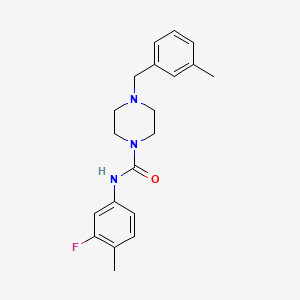
![N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284264.png)
